![molecular formula C13H20N2S B5540789 1-methyl-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B5540789.png)
1-methyl-4-[(4-methylsulfanylphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[(4-methylsulfanylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a piperazine ring substituted with a methyl group and a 4-methylsulfanylphenylmethyl group, making it a versatile building block for further chemical modifications.
科学的研究の応用
1-methyl-4-[(4-methylsulfanylphenyl)methyl]piperazine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(4-methylsulfanylphenyl)methyl]piperazine typically involves the reaction of 1-methylpiperazine with 4-methylsulfanylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
1-methyl-4-[(4-methylsulfanylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane or toluene as solvent, sodium hydroxide or potassium carbonate as base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
作用機序
The mechanism of action of 1-methyl-4-[(4-methylsulfanylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling and function.
類似化合物との比較
1-methyl-4-[(4-methylsulfanylphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-methyl-4-[(4-methylsulfonylphenyl)methyl]piperazine: This compound features a sulfonyl group instead of a sulfanyl group, which can lead to different chemical reactivity and biological activity.
1-methyl-4-[(4-methylphenyl)methyl]piperazine:
1-methyl-4-[(4-chlorophenyl)methyl]piperazine: Contains a chlorine atom instead of a sulfanyl group, which can significantly alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-methyl-4-[(4-methylsulfanylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-14-7-9-15(10-8-14)11-12-3-5-13(16-2)6-4-12/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVSPIQJYUBOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)
![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

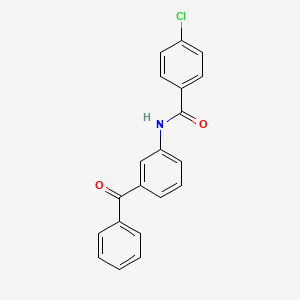
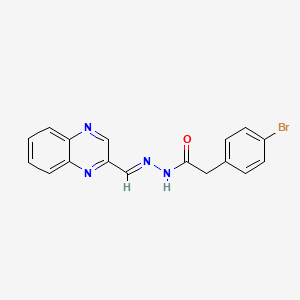
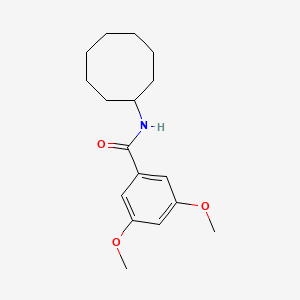
![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)
![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)
![3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide](/img/structure/B5540775.png)
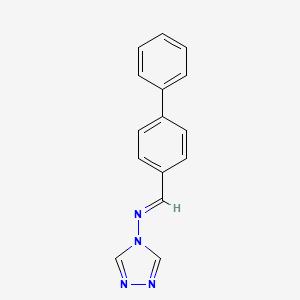
![(E)-1-[3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5540783.png)
![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)
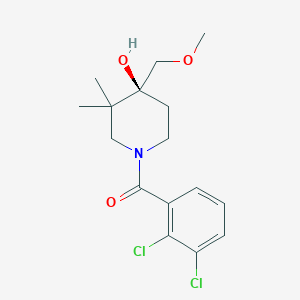
![N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine](/img/structure/B5540804.png)
